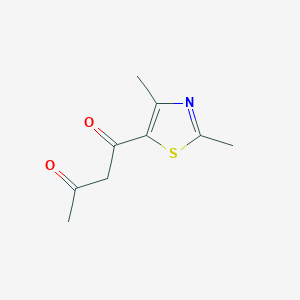![molecular formula C9H15NO2 B13076173 Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue. This compound is of significant interest in bioorganic and medicinal chemistry due to its conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible counterparts .
Preparation Methods
The synthesis of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield
Chemical Reactions Analysis
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the carboxylic acid group.
Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency, influencing GABA-related biological activities . The molecular targets and pathways involved include GABA receptors and related enzymes, such as GABA aminotransferase.
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is unique due to its conformational restriction, which enhances its biological activity compared to more flexible GABA analogues. Similar compounds include:
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
VMJPPYUFINHOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(NC2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


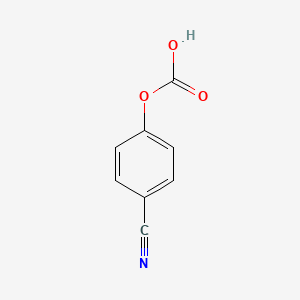
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
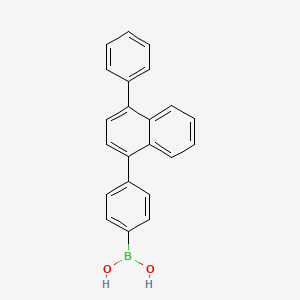
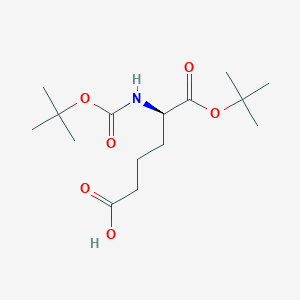
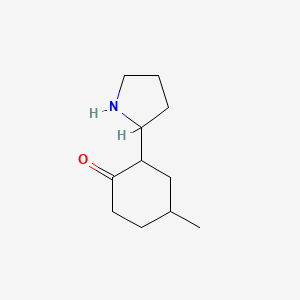
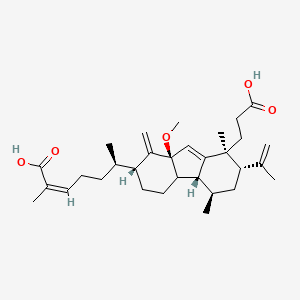
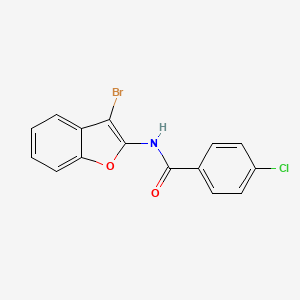

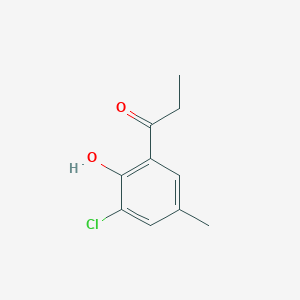
![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
